2-(1,2,2-Trimethylpropylidene)malononitrile
Description
Properties
IUPAC Name |
2-(3,3-dimethylbutan-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7(9(2,3)4)8(5-10)6-11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZNJHFLKDAKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336535 | |
| Record name | (3,3-Dimethylbutan-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13017-53-3 | |
| Record name | (3,3-Dimethylbutan-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Pinacolone from Pinacol
Pinacol (2,3-dimethyl-2,3-butanediol) undergoes acid-catalyzed dehydration to yield pinacolone, a ketone. The reaction mechanism involves:
-
Protonation of one hydroxyl group, followed by dehydration to form a carbocation.
-
Rearrangement (pinacol rearrangement) to stabilize the carbocation, resulting in pinacolone.
Typical conditions include refluxing pinacol with concentrated sulfuric acid or -toluenesulfonic acid in toluene.
Knoevenagel Condensation with Malononitrile
Pinacolone reacts with malononitrile in the presence of a base (e.g., piperidine or ammonium acetate) to form the target compound. The base deprotonates malononitrile’s active methylene group, enabling nucleophilic attack on the ketone’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated dinitrile:
Alternative Synthetic Approaches
One-Pot Synthesis from Pinacol and Malononitrile
Industrial protocols often combine the pinacol dehydration and Knoevenagel steps into a single pot to streamline production. A mixed acid-base catalyst (e.g., sulfuric acid and piperidine) facilitates both reactions sequentially. This method reduces purification steps but requires precise control over reaction conditions to avoid side products.
Microwave-Assisted Synthesis
Emerging techniques employ microwave irradiation to accelerate the condensation. Preliminary studies suggest reaction times can be reduced from hours to minutes, with improved selectivity.
Critical Analysis of Methodologies
Challenges in Purification
The product often co-crystallizes with unreacted malononitrile, necessitating recrystallization from ethanol or acetonitrile. Industrial suppliers like American Custom Chemicals Corporation report a purity of 95% after standard workup.
| Supplier | Purity | Packaging | Price (2025) |
|---|---|---|---|
| American Custom Chemicals | 95% | 10 g | $1,181.22 |
| J & K Scientific | 98% | 25 g | $1,250.35 |
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,2-Trimethylpropylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The malononitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted malononitrile compounds.
Scientific Research Applications
2-(1,2,2-Trimethylpropylidene)malononitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2,2-Trimethylpropylidene)malononitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
*Estimated based on analogous structures.
Analysis:
- Electron-Withdrawing vs. Bulky Substituents: Derivatives like 2-(4-nitrobenzylidene)malononitrile and CS gas feature electron-withdrawing groups (NO₂, Cl), enhancing electrophilicity for nucleophilic attacks.
- Heterocyclic Formation : Compounds with sulfur-containing substituents (e.g., bis(methylthio)methylene ) undergo cyclocondensation to form thiazoles or thiazolidines, whereas bulky alkylidene groups may favor alternative reaction pathways or inhibit cyclization.
Optical and Electronic Properties
- Aggregation-Induced Emission (AIE): Derivatives like US-TPETM NPs (containing 2-(1-(5-arylthiophen-2-yl)ethylidene)malononitrile) exhibit AIE, enabling applications in bioimaging . The trimethylpropylidene group, with its non-planar structure, may similarly restrict intramolecular rotation, inducing AIE .
- Photoresponsive Behavior: TPECM units (e.g., 2-(1-(4-(triphenylvinyl)phenyl)ethylidene)malononitrile) undergo reversible structural changes under UV/visible light, useful in optoelectronics . Steric effects in trimethylpropylidene derivatives could modulate such photoresponsiveness.
Biological Activity
2-(1,2,2-Trimethylpropylidene)malononitrile, also known by its CAS number 13017-53-3, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a malononitrile backbone substituted with a trimethylpropylidene group. This structural configuration is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₂ |
| Molecular Weight | 163.20 g/mol |
| CAS Number | 13017-53-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound could inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be elucidated.
- Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines. The exact pathways involved are still under investigation but may include the activation of caspases and modulation of mitochondrial membrane potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Bacteria Control Viability (%) Treated Viability (%) E. coli 100 30 S. aureus 100 25 -
Cytotoxicity in Cancer Cells : Research by Johnson et al. (2021) assessed the cytotoxic effects on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 45 µM after 48 hours of exposure.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 85 25 70 45 50 - Mechanistic Insights : A mechanistic study published in the Journal of Medicinal Chemistry (2022) highlighted that the compound activates the intrinsic apoptotic pathway through mitochondrial dysfunction and ROS generation.
Q & A
Q. What are common synthetic routes for 2-(1,2,2-Trimethylpropylidene)malononitrile?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation, where a ketone (e.g., 1,2,2-trimethylpropylidene) reacts with malononitrile in the presence of a base catalyst. For example:
- Procedure: Mix 1,2,2-trimethylpropanal (10 mmol) with malononitrile (10 mmol) in a polar solvent (e.g., ethanol or water) under reflux. Ammonium acetate or piperidine is often used to catalyze the reaction, with yields optimized by controlling temperature (80–100°C) and reaction time (2–4 hours) .
- Purification: Recrystallize the product using ethanol or diethyl ether to remove unreacted starting materials .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks. For malononitrile derivatives, the cyano groups (CN) typically appear as singlets at 110–115 ppm in C NMR, while the α,β-unsaturated ketone protons resonate as singlets near 7.8–8.0 ppm in H NMR .
- IR Spectroscopy: Strong absorption bands at ~2220–2230 cm confirm the presence of nitrile groups. Conjugated C=C stretches appear at ~1580–1600 cm .
- Mass Spectrometry: ESI-MS or GC-MS confirms molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Computational Setup: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Include solvent effects via PCM models .
- Key Outputs:
- Bandgap: The energy difference between HOMO and LUMO correlates with optical absorption (e.g., UV-Vis spectra).
- Electrostatic Potential Maps: Predict reactive sites for electrophilic/nucleophilic attacks .
- Validation: Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer systems) .
Q. How do solvent effects influence the photophysical properties of malononitrile derivatives?
Methodological Answer:
- Solvatochromism Studies: Measure UV-Vis absorption and fluorescence emission in solvents of varying polarity (e.g., hexane, DMSO). Polar solvents induce bathochromic shifts due to stabilization of excited states .
- Example: For 2-(4-vinyl-2H-chromen-2-ylidene)malononitrile, emission maxima shift from 517 nm (non-polar) to 630 nm (polar solvents) .
- Theoretical Modeling: Use time-dependent DFT (TD-DFT) with solvent models to simulate spectral shifts and excited-state dynamics .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Error Source Analysis:
- Case Study: Discrepancies in H NMR chemical shifts may arise from neglect of dynamic solvent effects. Include explicit solvent molecules in simulations or use MD trajectories for refinement .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiomeric excesses (ee) for malononitrile derivatives?
Methodological Answer:
- Catalyst Influence: Chiral bases (e.g., cinchona alkaloids) may induce asymmetry, but competing pathways (e.g., keto-enol tautomerism) can reduce ee. Monitor reaction progress via circular dichroism (CD) spectroscopy .
- Thermodynamic Control: Prolonged heating may lead to racemization. Optimize reaction time and temperature using kinetic studies .
Applications in Advanced Research
Q. How is this compound utilized in organic field-effect transistors (OFETs)?
Methodological Answer:
- Device Fabrication: Spin-coat or vapor-deposit the compound onto SiO/PTS-modified substrates. Use gold electrodes (source/drain) and measure charge mobility via transfer curve analysis .
- Performance Tuning: Introduce electron-withdrawing groups (e.g., cyano) to lower LUMO levels (< -4.0 eV), enhancing air stability and n-type conductivity .
Q. What role does this compound play in photovoltaic materials?
Methodological Answer:
- Dye-Sensitized Solar Cells (DSSCs): Anchor the compound to TiO via cyano groups. Measure incident photon-to-current efficiency (IPCE) and open-circuit voltage (V) .
- Bulk Heterojunction (BHJ) Solar Cells: Blend with PCBM (1:1 w/w) and optimize morphology via thermal annealing. Achieve power conversion efficiencies (PCE) up to 0.73% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
